1,1,3,3-Tetramethylbutylperoxypivalate
Description
Properties
CAS No. |
22288-41-1 |
|---|---|
Molecular Formula |
C13H26O3 |
Molecular Weight |
230.34 g/mol |
IUPAC Name |
2,4,4-trimethylpentan-2-yl 2,2-dimethylpropaneperoxoate |
InChI |
InChI=1S/C13H26O3/c1-11(2,3)9-13(7,8)16-15-10(14)12(4,5)6/h9H2,1-8H3 |
InChI Key |
MUOYRBYBTJDAOT-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(C)(C)OOC(=O)C(C)(C)C |
Canonical SMILES |
CC(C)(C)CC(C)(C)OOC(=O)C(C)(C)C |
Other CAS No. |
22288-41-1 |
physical_description |
Liquid |
Pictograms |
Flammable; Irritant; Environmental Hazard |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Characteristics
1,1,3,3-Tetramethylbutylperoxypivalate is known for its stability under controlled conditions, but it can decompose to release free radicals upon heating. This property makes it suitable for use in various industrial applications.
- Molecular Formula : C₁₄H₂₆O₄
- CAS Number : 22288-41-1
Polymerization Initiator
TMPP is widely utilized as a radical initiator in the polymerization of various monomers, including:
- Acrylics
- Polyethylene
- Rubber
The compound's ability to generate radicals efficiently allows for controlled polymerization processes, leading to materials with desirable properties.
Table 1: Polymerization Applications of TMPP
| Monomer Type | Polymer Produced | Application Area |
|---|---|---|
| Acrylics | Polyacrylate | Coatings, adhesives |
| Polyethylene | Low-density polyethylene (LDPE) | Packaging materials |
| Rubber | Synthetic rubber | Automotive tires |
Thermolysis Studies
Recent studies have investigated the thermolysis of TMPP and its derivatives. The thermolysis process involves the breakdown of TMPP at elevated temperatures to generate alkoxyl radicals. These radicals can participate in various chemical reactions such as β-scission and hydrogen abstraction.
Case Study: Thermolysis Behavior
In a study examining the thermolysis of tert-alkyl peroxypivalates including TMPP, researchers found that the radical generation efficiency varied slightly among different alkyl groups. The study highlighted that the thermolysis rate constants were influenced by steric effects and inductive effects from substituents on the alkyl chain .
Table 2: Thermolysis Rate Constants of TMPP Derivatives
| Compound | Rate Constant (s⁻¹) | Radical Generation Efficiency (%) |
|---|---|---|
| TMPP | X | 63 |
| Other tert-alkyl peroxides | Varying | 53 - 63 |
Applications in Material Science
TMPP is also employed in the synthesis of various polymers used in advanced material applications. Its role as an initiator is crucial for producing high-performance materials that require specific mechanical properties.
Use in PVC and Other Plastics
In the production of polyvinyl chloride (PVC), TMPP acts as a radical initiator facilitating the polymerization process under mild conditions. This application is particularly important in producing flexible PVC products used in construction and automotive industries .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural and functional differences between 1,1,3,3-Tetramethylbutylperoxypivalate and analogous compounds:
| Compound Name | Functional Group | Key Applications | Reactivity Profile |
|---|---|---|---|
| This compound | Peroxypivalate | Polymerization initiator | Moderate thermal stability; decomposes at 70–90°C |
| 1,1,3,3-Tetramethylbutyl hydroperoxide | Hydroperoxide | Intermediate in organic synthesis | Higher reactivity; prone to rapid decomposition |
| 1,1,3,3-Tetramethylbutyl peroxyphenoxyacetate | Peroxyphenoxyacetate | Crosslinking agent in resins | Lower volatility; enhanced UV stability |
| 1,1,3,3-Tetramethyl Proxyneodecanoate | Peroxyneodecanoate | Low-temperature polymerization initiator | High initiator efficiency at <50°C |
Key Observations :
- Substituent Effects : The peroxypivalate group in the target compound provides a balance between stability and reactivity, unlike the hydroperoxide variant, which is more reactive but less stable .
- Application Specificity: Neodecanoate derivatives (e.g., Proxyneodecanoate) are preferred for low-temperature processes, whereas phenoxyacetate derivatives excel in UV-curable systems .
Thermal and Chemical Stability
Comparative decomposition data (from thermogravimetric analysis):
| Compound Name | Decomposition Onset (°C) | Half-Life at 60°C (hours) |
|---|---|---|
| This compound | 85 | 120 |
| 1,1,3,3-Tetramethylbutyl hydroperoxide | 65 | 24 |
| 1,1,3,3-Tetramethyl Proxyneodecanoate | 45 | 6 |
Stability Trends :
- Bulkier ester groups (e.g., pivalate, neodecanoate) enhance thermal stability by sterically hindering peroxide bond cleavage.
- Hydroperoxides decompose faster due to weaker O-O bonds and lack of stabilizing substituents .
Preparation Methods
Peroxyester Formation via Reaction of Pivaloyl Chloride with 1,1,3,3-Tetramethylbutyl Hydroperoxide
One common approach involves the acylation of 1,1,3,3-tetramethylbutyl hydroperoxide with pivaloyl chloride or its derivatives. The reaction proceeds under low temperatures (typically 0-25 °C) to minimize decomposition and side reactions. The key steps include:
- Dissolving 1,1,3,3-tetramethylbutyl hydroperoxide in an inert solvent such as toluene or chlorinated solvents.
- Slowly adding pivaloyl chloride under stirring and temperature control.
- Maintaining the reaction mixture at low temperature for several hours to complete the peroxyester formation.
- Quenching and washing to remove residual acid and by-products.
- Purification by distillation under reduced pressure to isolate the pure this compound.
Radical Initiator Synthesis via Controlled Radical Reaction
Some processes utilize radical initiators to facilitate the formation of the peroxyester. This involves:
- Generating radicals from precursors such as tert-butyl peroxides.
- Reacting these radicals with pivaloyl-containing compounds under controlled temperature and inert atmosphere.
- Careful monitoring of reaction time and temperature to avoid runaway reactions.
Alternative Synthesis via Peroxyacid Intermediates
Another method involves the intermediate formation of peroxyacids, which then react with 1,1,3,3-tetramethylbutanol derivatives to yield the target peroxyester. This multi-step synthesis includes:
- Preparation of peroxyacid from pivalic acid and hydrogen peroxide.
- Esterification with 1,1,3,3-tetramethylbutanol under acid catalysis.
- Purification steps involving extraction and distillation.
Reaction Parameters and Optimization
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Reaction Temperature | 0 - 25 °C | Low temperature to prevent peroxide decomposition |
| Solvent | Toluene, chlorinated solvents | Inert solvents preferred |
| Reaction Time | 2 - 6 hours | Dependent on reagent addition rate and temperature |
| Molar Ratios | 1:1 to 1:1.2 (hydroperoxide:acid chloride) | Slight excess of acyl chloride may improve yield |
| Atmosphere | Nitrogen or inert gas | Prevents oxidation and moisture interference |
| Purification Method | Vacuum distillation | Removes impurities and stabilizes product |
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Acylation of Hydroperoxide | 1,1,3,3-Tetramethylbutyl hydroperoxide, pivaloyl chloride | 0-25 °C, inert solvent, nitrogen atmosphere | High purity, straightforward | Sensitive to moisture, requires low temp |
| Radical Initiator Assisted Synthesis | Radical initiators, pivaloyl derivatives | Controlled radical generation, low temp | Controlled reaction, scalable | Complex setup, safety concerns |
| Peroxyacid Intermediate Route | Pivalic acid, hydrogen peroxide, 1,1,3,3-tetramethylbutanol | Acid catalysis, multi-step | Alternative pathway | Longer reaction time, multiple steps |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1,1,3,3-Tetramethylbutylperoxypivalate to achieve high purity and yield?
- Methodological Answer : Utilize factorial design experiments to systematically vary reaction parameters such as temperature, molar ratios, and catalyst concentration. For example, a 2<sup>3</sup> factorial design can identify interactions between variables like reaction time (e.g., 6–12 hours) and solvent polarity (e.g., acetone vs. ethyl acetate). Post-synthesis, purity can be validated via HPLC with UV detection (λ = 254 nm) and quantified against a calibration curve . Thermal stability during synthesis should be monitored using differential scanning calorimetry (DSC) to avoid premature decomposition .
Q. What are the recommended methods for assessing the thermal stability of this compound under storage conditions?
- Methodological Answer : Conduct accelerated stability studies using thermogravimetric analysis (TGA) at heating rates of 5–10°C/min under nitrogen to determine decomposition onset temperatures. Isothermal calorimetry at 25°C and 40°C can model shelf-life kinetics. Data should be analyzed using the Arrhenius equation to extrapolate storage limits. For example, a decomposition activation energy (Ea) of ~120 kJ/mol suggests stability for 6 months at 4°C .
Advanced Research Questions
Q. How can reaction kinetics and decomposition pathways of this compound be elucidated in radical-initiated polymerization systems?
- Methodological Answer : Employ stopped-flow spectroscopy coupled with electron paramagnetic resonance (EPR) to track radical generation rates during peroxide decomposition. Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) can model bond dissociation energies and predict preferential cleavage sites (e.g., O–O bond vs. ester group). Experimental rate constants (k) derived from time-resolved FTIR or Raman spectroscopy should be compared with computational predictions to validate mechanisms .
Q. What methodological challenges arise in quantifying trace degradation products of this compound, and how can they be addressed?
- Methodological Answer : Degradation products like pivalic acid or tert-butyl alcohols require sensitive detection via gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., silylation for polar analytes). Matrix effects in complex reaction mixtures can be mitigated using internal standards (e.g., deuterated analogs). Method validation should include spike-recovery tests (85–115% recovery) and limits of detection (LOD) below 0.1 ppm .
Data-Driven Experimental Design
Q. How can researchers design experiments to investigate the impact of this compound on polymer molecular weight distributions?
- Methodological Answer : Use a response surface methodology (RSM) to correlate initiator concentration (0.1–1.0 wt%) and reaction temperature (60–90°C) with polymer properties. Gel permeation chromatography (GPC) data should be analyzed for polydispersity indices (PDI) and number-average molecular weight (Mn). For example, a Pareto chart can highlight significant factors, such as temperature’s dominant role in PDI variation .
Q. What theoretical frameworks guide the study of solvent effects on the reactivity of this compound?
- Methodological Answer : Apply the Kamlet-Taft solvatochromic parameters (π*, α, β) to quantify solvent polarity and hydrogen-bonding effects on decomposition rates. Correlate experimental rate constants with solvent descriptors using multivariate regression. For instance, polar aprotic solvents (e.g., DMF) may accelerate decomposition due to increased stabilization of transition states .
Analytical and Safety Considerations
Q. What safety protocols are critical when handling this compound in high-throughput screening?
- Methodological Answer : Implement adiabatic calorimetry (e.g., ARC) to assess runaway reaction risks. Use inert atmospheres (argon) during synthesis and storage. For large-scale reactions, integrate process analytical technology (PAT) like inline FTIR for real-time monitoring of peroxide concentrations, ensuring levels remain below 50% of the limiting oxygen concentration (LOC) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
